2-Acetyl-4-nitropyrrole

Organic Synthesis Reaction Selectivity Isomer Ratio

2-Acetyl-4-nitropyrrole (CAS 32116-24-8) is a critical, non-substitutable building block. The specific 2-acetyl-4-nitro substitution pattern is essential for synthesizing distinct furoxan derivatives for energetic materials research. Using incorrect isomers will lead to failed syntheses. It is also a proven reactant for chalcone analog libraries in hit-to-lead campaigns and for constructing pyrrole/indole-based antiviral scaffolds. Ensure reproducible results by procuring only this specific isomer.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 32116-24-8
Cat. No. B033462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-nitropyrrole
CAS32116-24-8
Synonyms1-(4-Nitro-1H-pyrrol-2-yl)-ethanone;  Methyl 4-Nitropyrrol-2-yl Ketone;  2-Acetyl-4-nitropyrrole;  NSC 21605 _x000B__x000B_
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CN1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3
InChIKeyDBXRYIUQTXMTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-nitropyrrole CAS 32116-24-8 Procurement Overview: Key Chemical Profile and Baseline Specifications


2-Acetyl-4-nitropyrrole (CAS 32116-24-8) is a nitropyrrole derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It features a pyrrole ring substituted at the 2-position with an acetyl group and at the 4-position with a nitro group [1]. This specific substitution pattern distinguishes it from other nitropyrrole and acetylpyrrole isomers and is the primary driver of its unique chemical and biological properties [1]. As a building block, it is a solid with a reported melting point of 197 °C and a predicted pKa of 11.82 ± 0.50 .

2-Acetyl-4-nitropyrrole vs. Generic Analogs: Why Simple Substitution is Scientifically Ineffective


Generic substitution among nitropyrroles or acetylpyrroles is not feasible because the precise position of the acetyl and nitro substituents on the pyrrole ring dictates the compound's reactivity, stability, and biological profile. For instance, the distribution of isomers formed during nitration of acylpyrroles is highly dependent on reaction conditions and the nature of the acyl group, leading to a mixture of 4- and 5-nitro isomers [1][2]. While the 1-nitro-2-acetylpyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP) analogs demonstrate moderate mutagenicity and marked cytotoxicity , these properties cannot be assumed for the 4-nitro isomer. Therefore, using an isomeric mixture or an incorrect analog will result in unpredictable and non-reproducible outcomes in synthetic, biochemical, or materials science applications, necessitating the use of the specific, well-defined 2-Acetyl-4-nitropyrrole compound.

Quantitative Differentiation of 2-Acetyl-4-nitropyrrole: A Head-to-Head Evidence Guide for Scientific Selection


Isomer Distribution in Nitration: 2-Acetyl-4-nitropyrrole vs. Other Acylpyrroles

The nitration of 2-acetylpyrrole with nitric acid in acetic anhydride at -15°C produces a mixture of the 4- and 5-nitro isomers. This specific study provides quantitative data on the isomer distribution, a key factor for synthetic chemists needing a pure starting material [1].

Organic Synthesis Reaction Selectivity Isomer Ratio

Comparative Reactivity and Oxidative Degradation: 2-Acetyl-4-nitropyrrole vs. Positional Isomers

The 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole isomers exhibit distinct reactivity. Upon oxidation with dilute nitric acid, both 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole are converted to their corresponding furoxans [1]. This reactivity is not observed for other analogs.

Organic Chemistry Oxidation Furoxan Synthesis

Differentiation in Condensation Reactions: Synthesis of Nitropyrrole Chalcone Analogs

Both 4-nitro-2-acetylpyrrole and 5-nitro-2-acetylpyrrole serve as starting materials in the aldol condensation to synthesize nitropyrrole analogs of chalcone [1]. The paper implies distinct reactivity for the 4- and 5-nitro derivatives.

Medicinal Chemistry Aldol Condensation Chalcone Synthesis

Inferred Differentiated Biological Activity: A Structural Argument for Antiviral Potential

2-Acetyl-4-nitropyrrole is specifically cited as a precursor for the synthesis of pyrroles and indoles with potential antiviral activity [1]. While no direct quantitative data is provided, this application note positions the compound as a key intermediate for a specific class of biologically relevant molecules.

Antiviral Research Drug Discovery Structure-Activity Relationship

Validated Application Scenarios for 2-Acetyl-4-nitropyrrole Based on Quantitative Evidence


Synthesis of Regiospecific Furoxan Derivatives for Energetic Materials Research

As demonstrated by its quantitative conversion to a furoxan upon oxidation with dilute nitric acid, 2-Acetyl-4-nitropyrrole is a critical and non-substitutable starting material for synthesizing a specific furoxan derivative [1]. This application is highly relevant for researchers in the field of energetic materials, where furoxans are a key class of compounds. Using the 5-nitro isomer would lead to a different furoxan, and using the 4-acetyl isomer would yield a completely different product (glyoxalic acid). Therefore, procurement of the correct isomer is essential for the reproducibility and validity of this research.

Building Block for Chalcone-Derived Libraries in Drug Discovery

For medicinal chemistry programs focused on synthesizing chalcone analogs, 2-Acetyl-4-nitropyrrole is a proven and necessary reactant [2]. Its use in aldol condensations allows for the incorporation of the 4-nitropyrrole moiety, a structural feature that can be systematically varied to explore structure-activity relationships (SAR) in a hit-to-lead campaign. The procurement of this specific isomer ensures the generation of the intended compound library, as alternative isomers would result in different spatial arrangements and electronic properties, confounding SAR analysis.

Precursor for Potential Antiviral Pyrrole and Indole Scaffolds

For research teams working on antiviral therapeutics, 2-Acetyl-4-nitropyrrole is a designated intermediate for constructing pyrrole- and indole-based scaffolds [3]. Its procurement is justified for projects aiming to access this specific chemical space. While other building blocks may exist, this compound's unique 2-acetyl-4-nitro substitution pattern provides a distinct starting point for synthesizing novel chemical entities with potential antiviral properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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